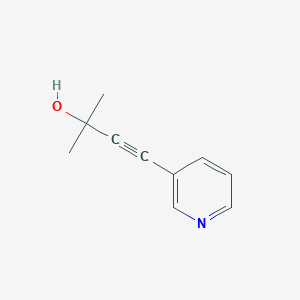

2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol

Descripción general

Descripción

2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

The compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various catalytic reactions:

- Hydrogenation Reactions : Studies have shown that 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol can undergo selective hydrogenation to yield 2-methyl-3-buten-2-ol, an important precursor for vitamin A synthesis. This reaction typically employs palladium catalysts under controlled conditions to achieve high selectivity and conversion rates .

- Sonogashira Coupling : This compound can also serve as a substrate in copper-free Sonogashira coupling reactions, facilitating the formation of aryl-substituted alkynes without the use of toxic copper reagents. This method has been reported to yield high efficiencies and is advantageous for synthesizing pharmaceutical compounds .

Pharmaceutical Applications

Due to its structural features, this compound is explored for potential pharmaceutical applications:

- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for drug development against viral infections .

- Anticancer Activity : Preliminary studies suggest that certain derivatives could have anticancer effects, although further research is needed to fully understand their mechanisms and efficacy .

Data Tables

Case Study 1: Selective Hydrogenation

In a study conducted on the selective hydrogenation of this compound, researchers utilized palladium catalysts under varying temperatures and pressures. The results demonstrated that optimized conditions led to over 90% selectivity towards the desired product, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Synthesis of Aryl Derivatives

Another significant application involved synthesizing aryl derivatives through palladium-catalyzed reactions. The study highlighted efficient protocols that resulted in high yields of aryl-substituted 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ols from aryl bromides, emphasizing its role in developing complex organic molecules without hazardous reagents .

Propiedades

Número CAS |

24202-80-0 |

|---|---|

Fórmula molecular |

C10H11NO |

Peso molecular |

161.20 g/mol |

Nombre IUPAC |

2-methyl-4-pyridin-3-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C10H11NO/c1-10(2,12)6-5-9-4-3-7-11-8-9/h3-4,7-8,12H,1-2H3 |

Clave InChI |

CZSZFVFDKRMCLP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C#CC1=CN=CC=C1)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.